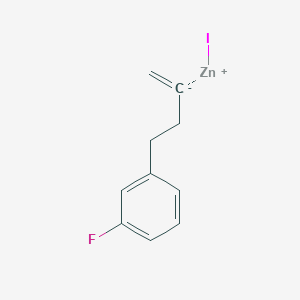

4-(3-Fluorophenyl)-2-butenylzinc iodide

Description

4-(3-Fluorophenyl)-2-butenylzinc iodide is an organozinc reagent characterized by a fluorinated aromatic ring and a butenyl chain. Organozinc compounds are widely used in synthetic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and functional group tolerance .

Properties

Molecular Formula |

C10H10FIZn |

|---|---|

Molecular Weight |

341.5 g/mol |

IUPAC Name |

1-but-3-enyl-3-fluorobenzene;iodozinc(1+) |

InChI |

InChI=1S/C10H10F.HI.Zn/c1-2-3-5-9-6-4-7-10(11)8-9;;/h4,6-8H,1,3,5H2;1H;/q-1;;+2/p-1 |

InChI Key |

GJLSGKBLIRUTSX-UHFFFAOYSA-M |

Canonical SMILES |

C=[C-]CCC1=CC(=CC=C1)F.[Zn+]I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-2-butenylzinc iodide typically involves the reaction of 4-(3-fluorophenyl)-2-butenyl bromide with zinc in the presence of iodine. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

4-(3-Fluorophenyl)-2-butenyl bromide+Zn+I2→4-(3-Fluorophenyl)-2-butenylzinc iodide

Industrial Production Methods

Industrial production methods for organozinc compounds like this compound often involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-2-butenylzinc iodide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: It can participate in reduction reactions, often reducing other compounds in the process.

Substitution: The zinc-iodide bond can be substituted with other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a wide range of organic compounds with different functional groups.

Scientific Research Applications

4-(3-Fluorophenyl)-2-butenylzinc iodide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

Industry: It is used in the synthesis of complex organic molecules, which are important in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which 4-(3-fluorophenyl)-2-butenylzinc iodide exerts its effects involves the transfer of the 4-(3-fluorophenyl)-2-butenyl group to other molecules. This transfer is facilitated by the zinc atom, which acts as a catalyst in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-(3-Fluorophenyl)-2-butenylzinc iodide, its structural and functional analogs are analyzed below.

2.1. Structural Analogues

3-Chloro-N-phenyl-phthalimide Structure: Features a chlorinated phenyl ring and a phthalimide backbone (Fig. 1, ). Reactivity: Unlike the zinc reagent, this compound is a monomer precursor for polyimides. Applications: Used in polymer synthesis, contrasting with organozinc reagents’ role in small-molecule catalysis.

(Z)-5-([3-{4-(4-ethylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione (YPC-21817) Structure: Contains a fluorophenyl group but integrated into a larger heterocyclic system with a piperazine moiety (). Reactivity: Functions as a kinase inhibitor, highlighting the fluorophenyl group’s role in bioactivity rather than organometallic reactivity. Applications: Biomedical research vs. synthetic chemistry applications of zinc reagents.

DPASP-Zn Hybrids (e.g., (DPASP)₂[Zn(NCS)₄]·2CH₃OH)

- Structure : Combines organic pyridinium cations with zinc-thiocyanate anions ().

- Reactivity : Exhibits solid-state fluorescence due to coordination geometry, diverging from the solution-phase reactivity of this compound.

- Applications : Materials science (e.g., luminescent materials) vs. catalysis.

2.2. Functional Analogues

Non-Fluorinated Butenylzinc Iodides Example: 4-Phenyl-2-butenylzinc iodide. Comparison:

- Stability: Fluorine may enhance stability against hydrolysis compared to non-fluorinated analogs.

Fluorinated Arylzinc Reagents

- Example : 4-Fluorophenylzinc bromide.

- Comparison :

- Reactivity : The butenyl chain in this compound introduces steric bulk, which may reduce reactivity but improve regioselectivity in alkyne additions.

- Synthetic Utility : The conjugated double bond in the butenyl group enables participation in cycloaddition or tandem reactions, absent in simpler arylzinc halides.

Research Findings

- Synthetic Efficiency: Fluorinated organozinc reagents like this compound show superior compatibility with electron-deficient coupling partners compared to non-fluorinated analogs.

- Challenges : Steric hindrance from the butenyl chain may require optimized reaction conditions (e.g., higher temperatures or polar solvents) .

- Biomedical Relevance: While fluorophenyl groups are common in drug candidates (e.g., YPC-21817 in ), their role in organometallic reagents remains distinct, focusing on synthetic rather than therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.